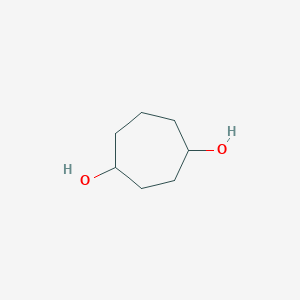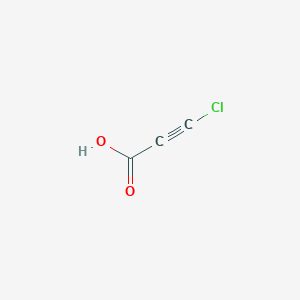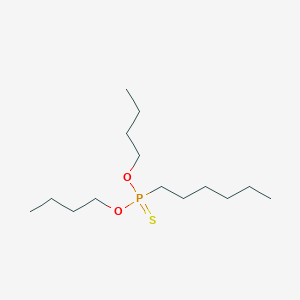
Cycloheptane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptane-1,4-diol is a cyclic diol with the molecular formula C7H14O2 It consists of a seven-membered cycloalkane ring with two hydroxyl groups attached at the first and fourth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of cycloheptane-1,4-dione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of cycloheptane-1,4-dione. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cycloheptane-1,4-dione. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to cycloheptane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to chlorides.
Major Products:
Oxidation: Cycloheptane-1,4-dione.
Reduction: Cycloheptane.
Substitution: Cycloheptane-1,4-dichloride.
Scientific Research Applications
Cycloheptane-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: this compound derivatives are explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It serves as a precursor for the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of cycloheptane-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in redox reactions, altering the oxidative state of biological molecules.
Comparison with Similar Compounds
Cyclohexane-1,4-diol: A six-membered ring analog with similar chemical properties but different reactivity due to ring size.
Cyclooctane-1,4-diol: An eight-membered ring analog with distinct steric and electronic effects.
Uniqueness: Cycloheptane-1,4-diol is unique due to its seven-membered ring structure, which imparts specific conformational and steric properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity.
Properties
CAS No. |
100948-92-3 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
cycloheptane-1,4-diol |
InChI |
InChI=1S/C7H14O2/c8-6-2-1-3-7(9)5-4-6/h6-9H,1-5H2 |
InChI Key |
ZXJWWZPUERUHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)

![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)




![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)




![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
